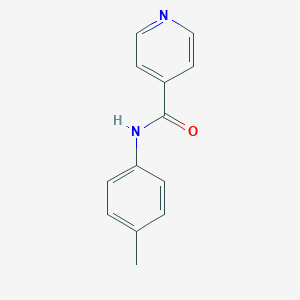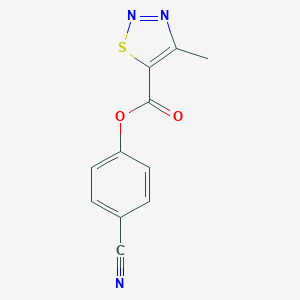
4-Cyanophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyanophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, commonly known as CTMC, is a heterocyclic compound with potential applications in various fields of research. It is a member of the thiadiazole family, which is known for its diverse biological activities. CTMC has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of CTMC is not fully understood. However, it has been proposed that CTMC exerts its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. CTMC has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
生化学的および生理学的効果
CTMC has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. CTMC has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, CTMC has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
実験室実験の利点と制限
CTMC has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial properties. However, CTMC also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of CTMC is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on CTMC. One area of research could be to further investigate the mechanism of action of CTMC. This could help to better understand how CTMC exerts its anti-inflammatory, anti-cancer, and anti-microbial effects. Another area of research could be to explore the potential use of CTMC in combination with other drugs for the treatment of various diseases. Finally, more research could be done to optimize the synthesis method for CTMC to improve the yield and purity of the compound.
Conclusion
In conclusion, CTMC is a heterocyclic compound with potential applications in various fields of research. It has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. CTMC has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial properties. However, the mechanism of action of CTMC is not fully understood, and more research is needed to optimize its synthesis method and explore its potential use in combination with other drugs.
合成法
CTMC has been synthesized using various methods, including the reaction of 4-cyanophenyl isothiocyanate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid in the presence of a base. Another method involves the reaction of 4-cyanophenyl isothiocyanate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid methyl ester in the presence of a base. The yield of CTMC using these methods has been reported to be around 70-80%.
科学的研究の応用
CTMC has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, CTMC has been evaluated for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CTMC has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, CTMC has been reported to exhibit anti-microbial activity against various bacterial and fungal strains.
特性
製品名 |
4-Cyanophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate |
|---|---|
分子式 |
C11H7N3O2S |
分子量 |
245.26 g/mol |
IUPAC名 |
(4-cyanophenyl) 4-methylthiadiazole-5-carboxylate |
InChI |
InChI=1S/C11H7N3O2S/c1-7-10(17-14-13-7)11(15)16-9-4-2-8(6-12)3-5-9/h2-5H,1H3 |
InChIキー |
CMDOJNKTMDCULX-UHFFFAOYSA-N |
SMILES |
CC1=C(SN=N1)C(=O)OC2=CC=C(C=C2)C#N |
正規SMILES |
CC1=C(SN=N1)C(=O)OC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)

![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)

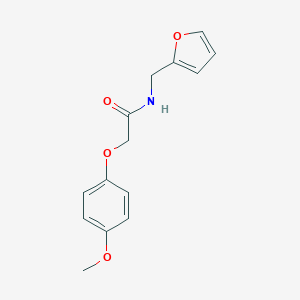
![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
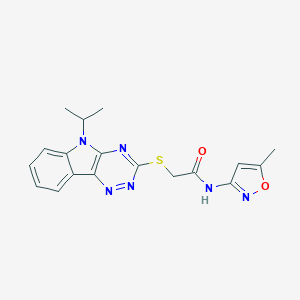
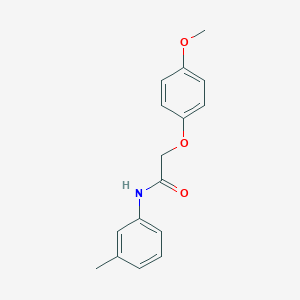
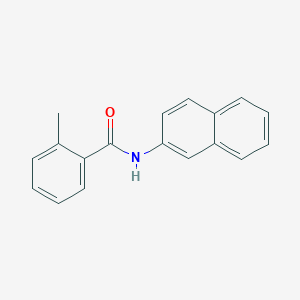
![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
![Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)
